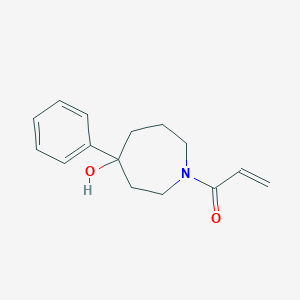![molecular formula C6H14ClNO B2973883 1-[(Propan-2-yl)amino]propan-2-one hydrochloride CAS No. 55268-40-1](/img/structure/B2973883.png)
1-[(Propan-2-yl)amino]propan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)amino]propan-2-one hydrochloride, also known as Isopropylphenidate (IPH), is a synthetic drug that belongs to the class of phenidate compounds. IPH is structurally similar to methylphenidate, which is a widely used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. IPH has gained popularity in recent years as a research chemical due to its potential as a psychostimulant and its similarity to methylphenidate.
Applications De Recherche Scientifique
Crystal Structures and Chemical Stability
A study by Nitek et al. (2020) on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including their hydrochloride forms, emphasizes the significance of crystallographic analysis in understanding the chemical and conformational properties of similar compounds. The research detailed the crystal structures of several derivatives, shedding light on their conformational analyses in different environments, which is crucial for their application in various scientific fields. The study's findings on hydrogen-bonded chains and rings, as well as specific hydrogen-bonding motifs, provide foundational knowledge for further chemical and pharmaceutical research involving 1-[(Propan-2-yl)amino]propan-2-one hydrochloride and related compounds (Nitek et al., 2020).
Chemical Synthesis and Isotopomer Production
Iida et al. (2008) described the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, showcasing a methodology for producing isotopomers of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride. This research is pivotal for the development of labeled compounds used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enhancing our understanding of chemical processes and facilitating the study of drug metabolism and pharmacokinetics (Iida et al., 2008).
Advanced Material Development
The synthesis and investigation of 1,3-Bis(5-nitraminotetrazol-1-yl)propan-2-ol and its salts by Klapötke et al. (2017) illustrate the compound's application in creating high-energy materials. This research contributes to the development of novel materials with potential applications in propellants and explosives, demonstrating the versatility of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride derivatives in material science (Klapötke et al., 2017).
Ionic Liquids and Chemical Properties
Shevchenko et al. (2017) explored the synthesis and properties of protic hydroxylic ionic liquids, highlighting the compound's role in creating ionic liquids with diverse applications, including electrolytes in energy devices and solvents in chemical reactions. This research underscores the importance of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride derivatives in the synthesis of ionic liquids, contributing to advancements in green chemistry and sustainable technologies (Shevchenko et al., 2017).
Corrosion Inhibition
The study by Gao et al. (2007) on the synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion presents another application of derivatives of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride. This research offers insights into the compound's potential as a corrosion inhibitor, highlighting its application in protecting metals from corrosion, which is vital for industrial processes and longevity of metal structures (Gao et al., 2007).
Mécanisme D'action
Target of Action
Compounds bearing an allyl group, such as this one, are known to exhibit a broad spectrum of pharmacological activity .
Mode of Action
It’s worth noting that the introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .
Biochemical Pathways
The mannich reaction, which is widely used for the preparation of pharmaceuticals and natural products, provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Result of Action
Compounds resulting from the mannich reaction play an important role in the modern pharmaceutical industry .
Action Environment
It’s worth noting that water is a useful solvent for organic synthesis due to its safety and low cost .
Propriétés
IUPAC Name |
1-(propan-2-ylamino)propan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-4-6(3)8;/h5,7H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKXGXZYAWYZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Propan-2-yl)amino]propan-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2973802.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)